

A Comparative Guide to Validated RP-HPLC Assay Methods for Enalapril Maleate

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Compound of Interest

Compound Name: Sodium malate

Cat. No.: B1197888

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This guide provides a detailed comparison of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative determination of Enalapril Maleate in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to aid in the selection of the most suitable assay for their specific needs.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a prevalent technique for the quality control of Enalapril Maleate due to its high specificity, sensitivity, and robustness.^[1] This method effectively separates enalapril from its impurities and degradation products, ensuring accurate quantification.^[1] The validation of these analytical procedures is crucial and is generally performed in accordance with the guidelines set by the International Conference on Harmonization (ICH) to ensure the method is fit for its intended purpose.^{[2][3][4]}

Comparison of Chromatographic Conditions

The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification of Enalapril Maleate. Below is a summary of conditions reported in various validated RP-HPLC methods.

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Stationary Phase (Column)	Grace Platinump C8 EPS (4.6 x 250 mm, 5 µm)[5]	ZORBAX Eclipse XDB- C18[6][7]	Hypersil-C18 BDS[2]	Oyster BDS C18 (250x 4.6 mm, 5µm)	Hewlett Zorbax SB- C18 (150 x 4.6 mm, 5 µm)[8]
Mobile Phase	Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v)[5]	Acetonitrile and phosphate buffer at pH 3.0[6][7]	50mM potassium dihydrogen orthophospha te buffer : methanol (75:25 v/v)[2]	Buffer A and Buffer B (50:50)	Acetonitrile: 0.025 M phosphate buffer pH 3 (70:30 v/v)[8]
Flow Rate	2 ml/min[5]	Not Specified	1.0 ml/min[2]	1.0 mL min-1	0.8 mL/min[8]
Detection Wavelength	215 nm[5]	Not Specified	207nm and 272 nm[2]	208 nm	210 nm[8]
Column Temperature	Room Temperature[5]	55°C[6][7]	Not Specified	65°C	Not Specified
Retention Time (Enalapril)	< 9 min[5]	20 min run time[6][7]	5.289 min[2]	4.197 min	2.3 min[8]

Performance Comparison of Validated Methods

The performance of an analytical method is evaluated based on several validation parameters as stipulated by ICH guidelines. These parameters ensure the reliability, accuracy, and precision of the method.

Validation Parameter	Method A	Method B	Method C
Linearity Range (µg/ml)	10-30[2]	5–30	10 – 100[8]
Correlation Coefficient (r ²)	> 0.999[9]	> 0.999	0.9998[8]
Accuracy (% Recovery)	98.6 - 101.2%	98.06% to 100.47%	Not Specified
Precision (%RSD)	< 2%	< 2%	< 2%
Limit of Detection (LOD)	Not Specified	0.571 µg mL ⁻¹	0.31 µg/mL[8]
Limit of Quantitation (LOQ)	Not Specified	1.733 µg mL ⁻¹	0.94 µg/mL[8]

Experimental Protocols

A Representative RP-HPLC Method Validation Protocol

This protocol outlines the general steps for validating an RP-HPLC method for the determination of Enalapril Maleate, based on common practices and ICH guidelines.[3][4]

1. Chromatographic System:

- HPLC System: A liquid chromatograph equipped with a UV-Vis detector, autosampler, and column oven.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]
- Mobile Phase: A filtered and degassed mixture of an organic solvent (acetonitrile or methanol) and an acidic phosphate buffer. A typical composition is acetonitrile and 20 mmol phosphate buffer adjusted to pH 2.2 (25:75 v/v).[1]
- Flow Rate: Typically maintained between 0.8 to 1.5 mL/min.

- Detection Wavelength: Generally set at 215 nm.
- Injection Volume: 20 μ L.
- Column Temperature: Maintained at a constant temperature, for instance, 30°C.

2. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh and dissolve a known amount of Enalapril Maleate reference standard in the mobile phase to obtain a stock solution of a specified concentration (e.g., 100 μ g/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
- Sample Solution: For tablet dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration to obtain a clear solution of a known concentration.

3. Method Validation Parameters (as per ICH Q2(R1) Guidelines):

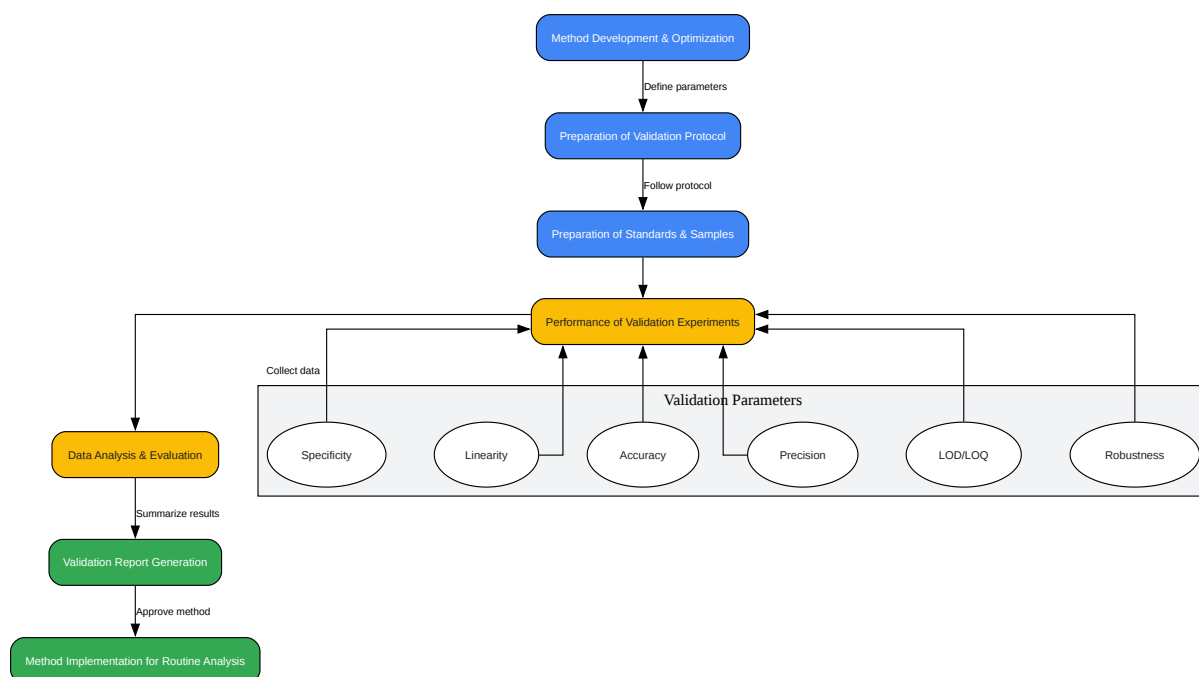
- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by comparing the chromatograms of the drug substance, placebo, and spiked samples.
- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. A calibration curve is plotted, and the correlation coefficient (r^2) and y-intercept are calculated.
- Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at different concentration levels (typically 80%, 100%, and 120% of the nominal concentration).

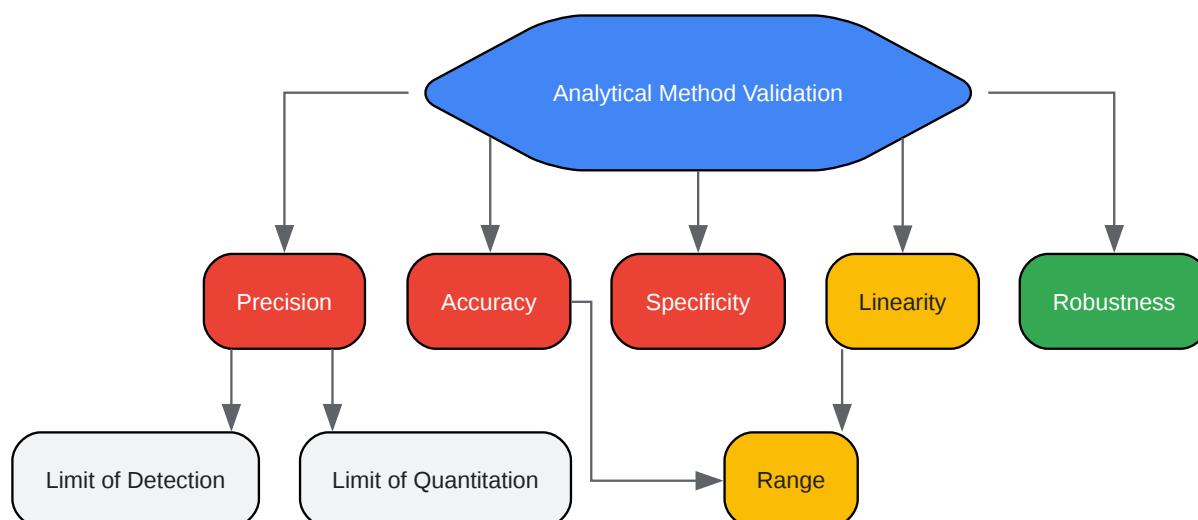
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
 - Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
 - Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
 - Reproducibility: Analysis of samples in different laboratories.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Workflow for RP-HPLC Method Validation

The following diagram illustrates the typical workflow for the validation of an RP-HPLC assay method for Enalapril Maleate.





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